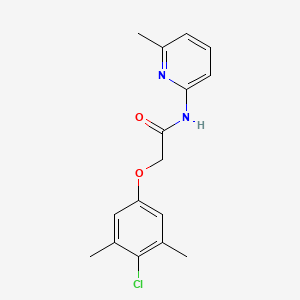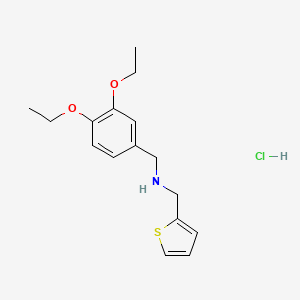
2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves complex chemical reactions, often starting from basic aromatic compounds or acids. For instance, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been synthesized as potential pesticides, highlighting the compound's relevance in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Molecular Structure Analysis
The molecular structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its derivatives can be characterized using techniques like X-ray powder diffraction. This method provides detailed information about the compound's crystal structure, which is crucial for understanding its chemical behavior and potential applications (Olszewska, Tarasiuk, & Pikus, 2011).
Chemical Reactions and Properties
Compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide participate in various chemical reactions, which define their properties and potential uses. For example, the reaction of 2-acetoacetamidopyridines with phosgene has been explored to develop novel compounds, showcasing the versatility and reactivity of such molecules (Yale & Spitzmiller, 1977).
Scientific Research Applications
Potential Pesticide Applications
Research has characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, as potential pesticides. These compounds have been examined through X-ray powder diffraction, showcasing their potential utility in the agricultural sector as pest control agents. The study presents detailed experimental data on peak positions, intensities, and unit-cell parameters, indicating their structural properties and potential efficacy as pesticides (E. Olszewska et al., 2011).
Antimicrobial Activity
A series of compounds synthesized from citrazinic acid, including pyridines, pyrimidinones, and oxazinones derivatives, have been evaluated for their antimicrobial properties. While the specific compound is not directly mentioned, related structures utilizing similar starting materials demonstrate significant antibacterial and antifungal activities. This suggests a broader implication for the compound's potential in developing new antimicrobial agents, highlighting the relevance of structural analogs in drug discovery (Aisha Hossan et al., 2012).
Synthesis of Derivatives for Chemical Studies
The compound has been involved in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, demonstrating its utility as a precursor in chemical synthesis. This research outlines its application in creating new molecules, which could have further implications in pharmaceuticals, materials science, and chemical research (I. Palamarchuk et al., 2019).
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-7-13(8-11(2)16(10)17)21-9-15(20)19-14-6-4-5-12(3)18-14/h4-8H,9H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYDDHYMVQIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)
![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)
![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)
![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)
![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)
![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

